molecular formula C7H15N B3055814 1,2-Dimethylpiperidine CAS No. 671-36-3

1,2-Dimethylpiperidine

Cat. No. B3055814
CAS RN: 671-36-3
M. Wt: 113.2 g/mol
InChI Key: MWUISCCBFHLWLY-UHFFFAOYSA-N
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Description

1,2-Dimethylpiperidine (DMP) is a heterocyclic organic compound that is widely used in scientific research applications. It is a derivative of piperidine and has a molecular formula of C7H15N. DMP is a colorless liquid that has a strong odor and is soluble in water, ethanol, and ether.

Scientific Research Applications

1. Complexation with Rhodium(II) Tetracarboxylates

1,2-Dimethylpiperidine has been studied for its ability to form complexes with rhodium(II) tetracarboxylates. This complexation, studied using nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT), is significant for understanding the conformational flexibility and potential applications in chiral recognition and catalysis (Sadlej & Jaźwiński, 2021).

2. Application in Luminescence and Solvatofluorochromism

The incorporation of cis-3,5-dimethylpiperidine in the synthesis of squaraine dyes has been shown to exhibit solution emission, crystalline-induced emission behavior, and solvatofluorochromism. These findings are essential for developing new materials for optoelectronic applications (Yu et al., 2021).

3. Semiconductor Properties in Coordination Polymers

A novel mixed-valence coordination polymer involving 1,2-dimethylpiperidine has been synthesized, displaying semiconducting behavior. This property is particularly significant for applications in materials science and electronics (Himoto et al., 2018).

4. Investigating Electronic Structures

Research on 1-amino-2,6-dimethylpiperidine, closely related to 1,2-dimethylpiperidine, has contributed to our understanding of molecular structures and vibrational spectra, aiding in the development of new materials with specific electronic properties (Kumar, Glory, & Madivananec, 2017).

5. Selective Enclathration in Crystal Engineering

The ability of 1,2-dimethylpiperidine to be selectively encapsulated by certain hosts in crystal structures has implications for the field of crystal engineering and the development of new molecular materials (Sykes et al., 2017).

6. Proline-based Isobaric Tagging for Proteomics

1,2-Dimethylpiperidine has been used as a basis for the design of Proline-based isobaric Tandem Mass Tag reagents (TMTpro), which are crucial in the field of proteomics for sample labeling and analysis (Thompson et al., 2019).

Future Directions

Remember to consult relevant scientific literature for more detailed information and specific references .

properties

IUPAC Name

1,2-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-5-3-4-6-8(7)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUISCCBFHLWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902512
Record name NoName_3021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpiperidine

CAS RN

671-36-3
Record name 1,2-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-36-3
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Record name 1,2-Dimethylpiperidine
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Record name 1,2-dimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
A Sadlej, J Jaźwiński - Chirality, 2021 - Wiley Online Library
Complexation in situ of 1‐methylpiperidine, racemic 1,2‐dimethylpyrrolidin, and racemic 1,2‐dimethylpiperidine with rhodium(II) tetracarboxylates in chloroform was studied by 1 H and …
Number of citations: 3 onlinelibrary.wiley.com
E Ciganek, JM Read Jr… - The Journal of Organic …, 1995 - ACS Publications
IV-4-Pentenyl-and IV-5-hexenyl-IV-methylhydroxylamine cyclized under mild conditions in a reverse Cope elimination reactionto give 1, 2-dimethylpyrrolidine IV-oxide and 1, 2-…
Number of citations: 95 pubs.acs.org
BD Allen, DJ O'Leary - Journal of the American Chemical Society, 2003 - ACS Publications
A novel C−D···N interaction promotes an equilibrium isotope effect that causes a large chemical shift difference (43 ppb, 22 C) for the diastereotopic methyl protons in the (N-CH 2 D)-(−)-…
Number of citations: 17 pubs.acs.org
M Ferles, A Attia, A Šilhánková - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
While the reduction of quaternary pyridinium salts with sodium bis (2-methoxyethoxy) aluminium hydride proceeds under the formation of l-alkylpiperidines and l-alkyl-3-piperideines, by …
Number of citations: 5 cccc.uochb.cas.cz
A Šilhánková, D Doskočilová, J Beran… - Collection of …, 1967 - cccc.uochb.cas.cz
STUDIES IN THE PYRIDINE SERIES. xxm. * RELATIVE CONFIGURATION OF SOME N-METHYLLUPETIDINES Page 1 STUDIES IN THE PYRIDINE SERIES. xxm. * RELATIVE …
Number of citations: 5 cccc.uochb.cas.cz
A Šilhánková, D Rubášová… - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
When Raney nickel is allowed to react with methiodides of methylpyridines in sodium hydroxide solution at room temperature the reduction of the pyridine nucleus takes place. From the …
Number of citations: 2 cccc.uochb.cas.cz
F Potmischil - Magnetic Resonance in Chemistry, 2015 - Wiley Online Library
Two kinds of good linear correlations were found between the chemical shifts of saturated six‐membered azaheterocyclic N‐methylamine N‐oxides and the chemical shifts of the …
A Proto, L Oliva, C Pellecchia, AJ Sivak… - Macromolecules, 1990 - ACS Publications
The behavior of several organic molecules in modifying the productivity and stereospecific-ity of two different supported Ziegler-Natta catalysts in the polymerization of propene has …
Number of citations: 99 pubs.acs.org
A Enomoto, T Shimbayashi, K Fujita - Heterocycles, 2019 - jglobal.jst.go.jp
ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS | Article …
Number of citations: 4 jglobal.jst.go.jp
LB Dmitriev, II Grandberg, VA Moskalenko - Chemistry of Heterocyclic …, 1970 - Springer
The Demjanov rearrangement with ring expansion proceeds to a slight degree (∼9%) during the deamination of 1-methyl-2-aminomethylpiperidine with nitrous acid, and the major …
Number of citations: 3 link.springer.com

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